2-(5-Chloro-2-hydroxybenzoyl)benzoic acid
Description
2-(5-Chloro-2-hydroxybenzoyl)benzoic acid is a benzoic acid derivative featuring a 5-chloro-2-hydroxybenzoyl substituent at the ortho position of the benzoic acid core. Its molecular formula is C₁₄H₉ClO₄, with a molecular weight of 276.67 g/mol. The compound’s structure includes two aromatic rings: a benzoic acid moiety and a 5-chloro-2-hydroxy-substituted benzoyl group. The chlorine atom at the para position of the hydroxybenzoyl ring and the hydroxyl group at the ortho position contribute to its electronic and steric properties, influencing its physicochemical behavior and biological interactions .
Key features include:
Properties
IUPAC Name |
2-(5-chloro-2-hydroxybenzoyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO4/c15-8-5-6-12(16)11(7-8)13(17)9-3-1-2-4-10(9)14(18)19/h1-7,16H,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZKSSHNNWOENF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54961-06-7 | |
| Record name | 2-(5-CHLORO-2-HYDROXYBENZOYL)BENZOIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-2-hydroxybenzoyl)benzoic acid typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with benzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the acylation process. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of 2-(5-Chloro-2-hydroxybenzoyl)benzoic acid may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-2-hydroxybenzoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products
Oxidation: Formation of 2-(5-chloro-2-oxobenzoyl)benzoic acid.
Reduction: Formation of 2-(5-chloro-2-hydroxybenzyl)benzoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
1. Pharmaceutical Intermediate
The primary application of 2-(5-Chloro-2-hydroxybenzoyl)benzoic acid is as a pharmaceutical intermediate. It plays a crucial role in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), such as aspirin, and other therapeutic agents. Its derivatives are instrumental in developing medications for pain relief and inflammation management. The increasing global demand for effective analgesics and the rise in chronic diseases drive the growth of this segment .
Key Findings:
- Role in Drug Synthesis: The compound is vital in producing salicylic acid derivatives, which are foundational for many NSAIDs.
- Market Growth: The pharmaceutical market for this compound is expected to expand due to rising health awareness and the growing prevalence of chronic conditions .
Table 1: Overview of Pharmaceutical Applications
| Application Type | Description | Market Trends |
|---|---|---|
| NSAID Production | Key intermediate for pain relief medications | Increasing demand due to chronic diseases |
| Antimicrobial Agents | Used in synthesizing various antimicrobial compounds | Growth in health sector |
| Drug Formulation | Enhances drug efficacy and stability | Focus on innovative formulations |
Dye Industry Applications
2. Dye Production
Another significant application of 2-(5-Chloro-2-hydroxybenzoyl)benzoic acid is in the dye industry. It serves as a precursor for synthesizing various azo dyes used in textiles, paper, and plastics. The compound's unique chemical structure allows it to produce dyes with high stability and color quality, which are essential for consumer products .
Key Observations:
- Sustainability Trends: The shift towards eco-friendly dyes presents opportunities for manufacturers to innovate using this compound.
- Market Dynamics: The demand for sustainable and non-toxic dyes is increasing, influenced by consumer preferences and regulatory pressures .
Table 2: Overview of Dye Industry Applications
| Application Type | Description | Market Dynamics |
|---|---|---|
| Azo Dyes | Used in textiles and plastics | Shift towards sustainable options |
| Pigments | Important for cosmetics and food products | Demand for high-quality colorants |
Other Applications
3. Agrochemicals
In addition to its pharmaceutical and dye applications, 2-(5-Chloro-2-hydroxybenzoyl)benzoic acid finds use in agriculture. It is involved in synthesizing agrochemicals and plant growth regulators, which are critical for enhancing crop yields and food security .
4. Polymers and Plastics
The compound has also been explored for its potential in producing certain polymers and resins. Its chemical properties can improve material performance, particularly regarding durability and resistance to degradation .
Table 3: Overview of Other Applications
| Application Type | Description | Market Trends |
|---|---|---|
| Agrochemicals | Used in plant growth regulators | Growing demand for food security |
| Polymer Production | Enhances material performance | Innovations in polymer chemistry |
Case Studies
Case Study 1: Development of NSAIDs
Research has shown that compounds derived from 2-(5-Chloro-2-hydroxybenzoyl)benzoic acid exhibit significant anti-inflammatory properties when developed into NSAIDs. These compounds have been tested against various inflammatory models, demonstrating efficacy comparable to existing medications .
Case Study 2: Sustainable Dye Innovations
A recent study highlighted the synthesis of eco-friendly azo dyes using 2-(5-Chloro-2-hydroxybenzoyl)benzoic acid as a precursor. These dyes were found to meet both performance standards and sustainability criteria, showcasing the compound's versatility in responding to market demands .
Mechanism of Action
The mechanism of action of 2-(5-Chloro-2-hydroxybenzoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and chloro groups play a crucial role in its reactivity and binding affinity to target molecules. For instance, the hydroxy group can form hydrogen bonds with biological macromolecules, while the chloro group can participate in halogen bonding interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The following table compares substituent effects, molecular weights, and key interactions:
| Compound Name | Substituents (Benzoyl Ring) | Molecular Weight (g/mol) | Key Interactions | Solubility (Water) |
|---|---|---|---|---|
| 2-Benzoylbenzoic acid | None | 226.23 | Intermolecular H-bonding | Low |
| 2-(4-Methylbenzoyl)benzoic acid | 4-CH₃ | 240.26 | Hydrophobic interactions | Moderate |
| 2-(4-Methoxybenzoyl)benzoic acid | 4-OCH₃ | 256.25 | H-bonding with methoxy group | Moderate |
| 2-(5-Chloro-2-hydroxybenzoyl)benzoic acid | 5-Cl, 2-OH | 276.67 | Intramolecular H-bonding, halogen effects | Low |
Key Observations:
- Electron-donating groups (e.g., -CH₃, -OCH₃) increase solubility slightly due to enhanced polarity but reduce acidity.
- Chlorine substituents decrease solubility in polar solvents due to hydrophobic effects but improve stability via intramolecular H-bonding .
- The methoxy group in 2-(4-methoxybenzoyl)benzoic acid enables stronger intermolecular H-bonding compared to methyl or halogenated analogs .
Insights:
- Methyl and methoxy groups improve binding affinity (lower ΔGbinding) by facilitating hydrophobic or polar interactions with receptor residues.
- Chlorine substituents (as in 2-(5-chloro-2-hydroxybenzoyl)benzoic acid) may introduce steric hindrance or halogen bonding, but direct ΔGbinding data is unavailable.
Biological Activity
2-(5-Chloro-2-hydroxybenzoyl)benzoic acid, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.
- Molecular Formula : C14H10ClO3
- Molecular Weight : 263.68 g/mol
- IUPAC Name : 2-(5-chloro-2-hydroxybenzoyl)benzoic acid
The biological activity of 2-(5-Chloro-2-hydroxybenzoyl)benzoic acid is primarily attributed to its ability to interact with various biological macromolecules. The presence of the chloro and hydroxyl groups enhances its binding affinity to target proteins involved in cell signaling pathways. Preliminary studies suggest that this compound may modulate apoptosis-related proteins, particularly those in the Bcl-2 family, which are critical in cancer cell survival and resistance to therapy .
Biological Activity Overview
Research indicates that 2-(5-Chloro-2-hydroxybenzoyl)benzoic acid exhibits several biological activities:
- Antimicrobial Activity :
- Anticancer Properties :
- Anti-inflammatory Effects :
Table 1: Summary of Biological Activities
| Activity Type | Target Pathogen/Protein | EC50/Ki Value | Reference |
|---|---|---|---|
| Antifungal | Rhizoctonia solani | 3.2 - 14.1 μg/mL | |
| Anticancer | Mcl-1/Bfl-1 | K_i = 100 nM | |
| Anti-inflammatory | Pro-inflammatory cytokines | Not specified |
Structure-Activity Relationship (SAR)
The structure of 2-(5-Chloro-2-hydroxybenzoyl)benzoic acid plays a crucial role in its biological activity. The hydroxyl group enhances solubility and interaction with targets, while the chloro substituent may influence the compound's reactivity and binding characteristics.
Key Findings from SAR Studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
